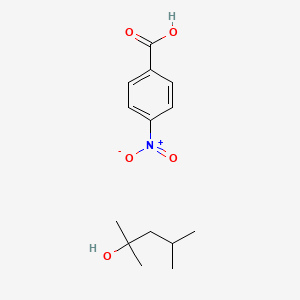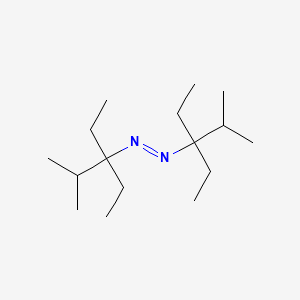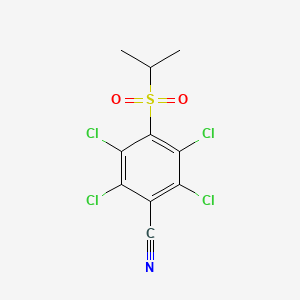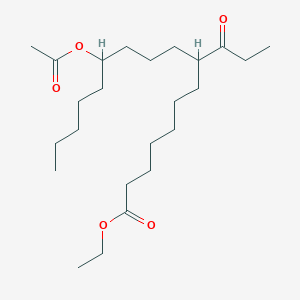
Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate: is an ester compound characterized by its unique structure, which includes an acetyloxy group and a propanoyl group attached to a heptadecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate typically involves esterification reactions. One common method is the reaction of 12-hydroxy-8-propanoylheptadecanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of acetic anhydride and a base catalyst like pyridine to introduce the acetyloxy group. The reaction is typically conducted in a controlled environment to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base catalyst.
Major Products:
Oxidation: Formation of 12-carboxy-8-propanoylheptadecanoic acid.
Reduction: Formation of 12-hydroxy-8-propanoylheptadecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating the activity of esterases and lipases.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate involves its hydrolysis by esterases and lipases, leading to the release of acetic acid and 12-hydroxy-8-propanoylheptadecanoic acid. These products can further participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propanoate: Another ester with applications in the food and fragrance industries.
Uniqueness: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate stands out due to its longer carbon chain and the presence of both acetyloxy and propanoyl groups. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
54314-74-8 |
|---|---|
Molecular Formula |
C24H44O5 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
ethyl 12-acetyloxy-8-propanoylheptadecanoate |
InChI |
InChI=1S/C24H44O5/c1-5-8-11-17-22(29-20(4)25)18-14-16-21(23(26)6-2)15-12-9-10-13-19-24(27)28-7-3/h21-22H,5-19H2,1-4H3 |
InChI Key |
IETDAJDTUMPGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCC(=O)OCC)C(=O)CC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


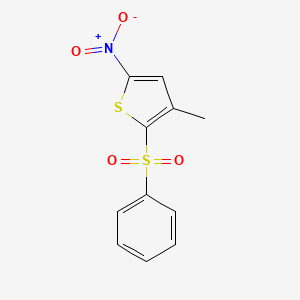

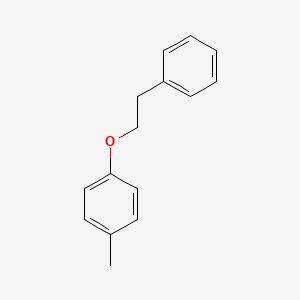

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)

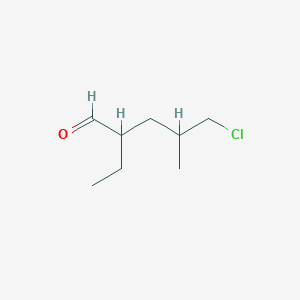
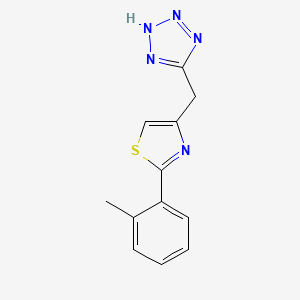
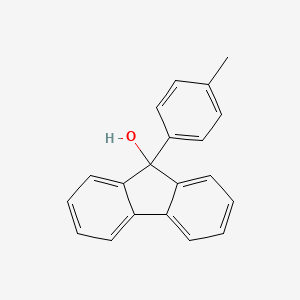
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
